
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine is a heterocyclic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine typically involves the reaction of 5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxole with an amine source. One common method is the nucleophilic substitution reaction where the amine group replaces a leaving group on the benzodioxole ring. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Potassium carbonate in dimethylformamide.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and substituted benzodioxole compounds .
Applications De Recherche Scientifique
5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of antiparasitic agents, particularly for the treatment of leishmaniasis.
Materials Science: The compound is utilized in the synthesis of advanced materials with unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Mécanisme D'action
The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine involves its interaction with specific molecular targets. In the context of its antiparasitic activity, the compound disrupts the oxidative phosphorylation process in parasites by acting as an uncoupler. This leads to the dissipation of the proton gradient across the mitochondrial membrane, ultimately inhibiting ATP synthesis and causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole
- 5,6-Dichloro-2-(trifluoromethyl)pyrimidin-4-amine
Comparison
Compared to similar compounds, 5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine exhibits unique properties due to the presence of the benzodioxole ring.
Propriétés
Numéro CAS |
146628-56-0 |
|---|---|
Formule moléculaire |
C8H4Cl2F3NO2 |
Poids moléculaire |
274.02 g/mol |
Nom IUPAC |
5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-amine |
InChI |
InChI=1S/C8H4Cl2F3NO2/c9-3-1-5-6(2-4(3)10)16-8(14,15-5)7(11,12)13/h1-2H,14H2 |
Clé InChI |
XAGSXPKZLVNTID-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)OC(O2)(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


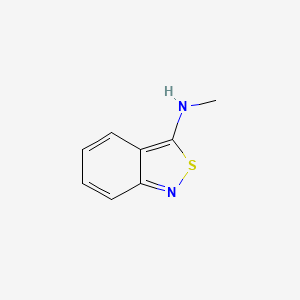
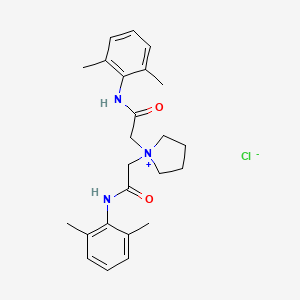
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)
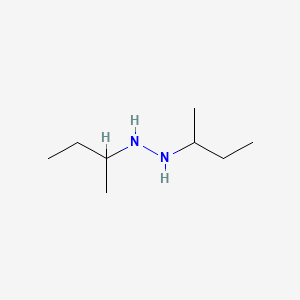
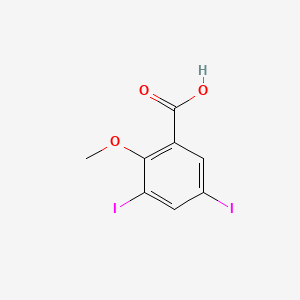

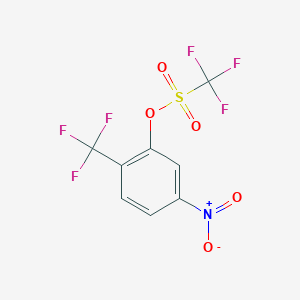
![1H-Pyrrolo[2,3-b]pyridine, 3-methyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165737.png)
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)
